![molecular formula C22H17ClFN3O4S B6583124 N-(3-chloro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252920-24-3](/img/structure/B6583124.png)
N-(3-chloro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O4S and its molecular weight is 473.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.0612331 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, exploring its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core structure with various substituents that enhance its biological activity. The molecular formula is C20H18ClFN3O4S, and it has a molecular weight of approximately 421.89 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions can lead to the inhibition of certain enzymes or modulation of receptor functions, which may result in therapeutic effects such as anti-inflammatory or anticancer activities.
Anticancer Activity
Several studies have reported the anticancer properties of compounds related to thieno[3,2-d]pyrimidine derivatives. For instance:
- In vitro studies demonstrated that derivatives with similar structures exhibited cytotoxic effects against various cancer cell lines. For example, a related compound showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .
Antimicrobial Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives possess significant antimicrobial properties:
- Antibacterial and antifungal tests have shown efficacy against multiple strains of bacteria and fungi. The presence of halogen atoms (like chlorine and fluorine) in the structure enhances these activities by increasing the compound's electrophilicity .
Study 1: Antitumor Activity
A study focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives showed promising results in inhibiting tumor growth in animal models. The mechanism was linked to the induction of apoptosis in cancer cells .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial potential of a related thieno[3,2-d]pyrimidine compound. Results indicated strong inhibition against gram-positive bacteria and fungi, supporting its use as a lead compound for developing new antibiotics .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential as a pharmaceutical agent targeting various diseases. The presence of multiple functional groups in its structure suggests it may interact with biological targets effectively.
Anticancer Activity
Research indicates that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide exhibit anticancer properties . For instance:
- Mechanism of Action : The thieno[3,2-d]pyrimidine core is known for inhibiting specific kinases involved in cancer cell proliferation. This compound may inhibit pathways critical for tumor growth and survival.
- Case Studies : In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines (e.g., breast and lung cancer) by disrupting cellular signaling pathways associated with growth and survival.
Antimicrobial Properties
The compound's structure may confer antimicrobial activity , making it a candidate for treating infections caused by resistant bacteria.
- Research Findings : Preliminary studies suggest that derivatives of this compound show inhibitory effects against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing toxicity.
Table 1: Summary of Structural Variations and Their Biological Activities
Drug Development Pipeline
This compound is currently being evaluated in preclinical studies for its safety profile and therapeutic efficacy.
Preclinical Studies
These studies focus on:
- Toxicity Assessment : Evaluating the compound's safety in animal models.
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O4S/c1-31-18-7-6-15(10-16(18)23)25-19(28)12-26-17-8-9-32-20(17)21(29)27(22(26)30)11-13-2-4-14(24)5-3-13/h2-10H,11-12H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPRWNKJRMCADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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